2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol
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Overview
Description
2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is a complex organic compound that features a pyrimidine ring substituted with benzylsulfanyl and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with benzylsulfanyl and phenylsulfonyl reagents under controlled conditions. For instance, the preparation might involve the use of zinc powder and catalytic amounts of lead in tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl or phenylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Davis reagent under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or thiols.
Substitution: Formation of new pyrimidine derivatives with different substituents.
Scientific Research Applications
2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. For example, similar compounds have been shown to inhibit cyclooxygenase enzymes, suggesting a potential anti-inflammatory mechanism .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine:
N-(Phenylsulfonyl)benzamides: Investigated as BCL-2 inhibitors for cancer treatment.
3-Phenylsulfonyl-2(3H)-benzothiazolones: Used in aminolysis reactions with secondary amines.
Uniqueness
2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-benzylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-16-15(24(21,22)14-9-5-2-6-10-14)11-18-17(19-16)23-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYKGSDCMAGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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